molecular formula C20H23N5O2S B2392426 N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-57-1

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2392426
CAS No.: 887347-57-1
M. Wt: 397.5
InChI Key: BDDJZLNJHNJRRQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic small molecule characterized by a tetrazole core linked to a propanamide backbone. The structure features:

  • 4-ethoxyphenyl group: A para-substituted phenyl ring with an ethoxy (-OCH₂CH₃) moiety.
  • 1-(4-ethylphenyl)-1H-tetrazol-5-yl: A tetrazole ring substituted with a 4-ethylphenyl group at the 1-position.
  • Sulfanyl bridge: A sulfur atom connecting the tetrazole and propanamide groups.

The compound’s synthesis likely involves coupling α-halogenated ketones with triazole/tetrazole derivatives, as seen in related procedures .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-4-15-6-10-17(11-7-15)25-20(22-23-24-25)28-14(3)19(26)21-16-8-12-18(13-9-16)27-5-2/h6-14H,4-5H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDJZLNJHNJRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Sulfanyl Group: The tetrazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate compound with 4-ethoxyphenylacetic acid to form the propanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The tetrazole ring and sulfanyl group are key structural features that contribute to its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Features Molecular Weight (g/mol) Reported Activity
N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide Tetrazole core, ethoxyphenyl, ethylphenyl, sulfanyl-propanamide linkage ~395 (estimated) Not explicitly stated; inferred insecticidal/antiproliferative potential
VUAA-1 Triazole core, 4-ethylphenyl, pyridinyl, acetamide linkage 368.45 Orco agonist (insect olfaction modulation)
OLC-12 Triazole core, isopropylphenyl, pyridinyl, acetamide linkage 424.51 Orco agonist with enhanced binding affinity compared to VUAA-1
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole core, methoxyphenyl, ethoxyphenyl, propanamide linkage 383.40 Antiproliferative activity (exact mechanism unreported)
FP1-12 series Hydroxyacetamide derivatives with triazole/imidazolone cores 400–450 (range) Antiproliferative agents targeting cancer cell lines

Key Observations:

Core Heterocycle Impact :

  • Tetrazole-based compounds (e.g., the target molecule) exhibit greater metabolic stability compared to triazole analogs (VUAA-1, OLC-12) due to higher aromaticity and resistance to enzymatic degradation .
  • Triazole derivatives (VUAA-1, OLC-12) show superior agonist activity for insect olfactory receptors, likely due to conformational flexibility .

Substituent Effects: Ethoxyphenyl vs. Methoxyphenyl: Ethoxy groups enhance lipophilicity (logP ~3.5 vs. 4-Ethylphenyl vs. Pyridinyl: The ethylphenyl group in the target compound may reduce solubility compared to pyridinyl-containing analogs but increases hydrophobic interactions in binding pockets .

Pharmacological Divergence :

  • While VUAA-1 and OLC-12 are optimized for insect receptor modulation, the target compound’s tetrazole-propanamide scaffold aligns more closely with antiproliferative agents (e.g., FP1-12 series) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to FP1-12 derivatives, involving nucleophilic substitution between α-halogenated ketones and preformed tetrazoles .

Biological Activity

N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is characterized by the presence of a tetrazole ring , an ethoxyphenyl group , and a sulfanyl linkage . Its molecular formula is C21H25N5OC_{21}H_{25}N_5O with a molecular weight of approximately 363.5 g/mol. The unique combination of these functional groups is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC21H25N5OC_{21}H_{25}N_5O
Molecular Weight363.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through the reaction of an appropriate hydrazine derivative with sodium azide.
  • Sulfanyl Group Introduction : The resulting tetrazole compound is reacted with a thiol to introduce the sulfanyl group.
  • Formation of the Acetamide Backbone : Finally, the compound is formed by reacting the thioether with an acetamide precursor in the presence of acetic anhydride.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . Compounds containing tetrazole rings have been associated with various pharmacological effects, including:

  • Inhibition of Bacterial Growth : Research indicates that this compound may inhibit the growth of pathogenic bacteria, including strains such as Mycobacterium tuberculosis and Staphylococcus aureus.

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives are also noted for their anti-inflammatory and analgesic properties. The mechanism may involve modulation of inflammatory pathways and pain receptors, potentially making this compound a candidate for further development in pain management therapies.

Study 1: Antimicrobial Efficacy

In a study published in Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated that this compound displayed notable activity against gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of tetrazole compounds, revealing that they may interact with bacterial cell membranes, leading to increased permeability and cell death. This study highlighted the importance of structural modifications in enhancing biological activity .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Clinical Trials : Evaluating therapeutic potential in human subjects for conditions such as infections or chronic pain.

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